molecular formula C13H17BrN2O B2466509 8-bromo-3-(2-methylpropyl)-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one CAS No. 1500935-71-6

8-bromo-3-(2-methylpropyl)-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one

Cat. No.: B2466509
CAS No.: 1500935-71-6
M. Wt: 297.196
InChI Key: RNOBCTPUISZTJF-UHFFFAOYSA-N
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Description

8-bromo-3-(2-methylpropyl)-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one is a useful research compound. Its molecular formula is C13H17BrN2O and its molecular weight is 297.196. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Crystal Structures : Research in the field of benzodiazepines, including compounds structurally related to 8-bromo-3-(2-methylpropyl)-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one, has led to the synthesis and characterization of various derivatives. Studies have demonstrated the synthesis of benzodiazepinones and diazepindiones through reactions involving alkyl tosylates, leading to different molecular structures and crystallization forms. This has implications for the drug design and development of benzodiazepine derivatives with specific physicochemical properties (Kravtsov et al., 2012).

Solid-phase Synthesis : The development of efficient methods for the solid-phase synthesis of tetrahydro-1,4-benzodiazepin-2-one scaffolds represents a significant advancement in the field of medicinal chemistry. This approach facilitates the generation of structurally diverse products, enhancing the exploration of pharmacological activities and properties of benzodiazepine derivatives (Zhang et al., 2004).

Synthesis via Pd-Catalyzed Carboamination : The synthesis of saturated 1,4-benzodiazepines and 1,4-benzodiazepin-5-ones through Pd-catalyzed coupling processes is a novel method that offers a pathway to heterocyclic products in good yield. This methodology allows for the synthesis of cis-2,3-disubstituted products, expanding the toolkit for creating new benzodiazepine-based therapeutic agents (Neukom et al., 2011).

Biological Activities and Pharmacological Properties : Research into the pharmacological properties of benzodiazepine derivatives has identified compounds with potential as anticonvulsant agents and noncompetitive AMPA receptor antagonists. Specific derivatives have shown significant activity in preclinical models, suggesting the utility of these compounds in the development of new treatments for neurological disorders (Gitto et al., 2003).

Pesticidal Activities : Some benzodiazepine derivatives have been evaluated for their pesticidal activities, demonstrating the versatility of this chemical scaffold. The investigation into the insecticidal and fungistatic properties of these compounds highlights their potential utility beyond pharmaceutical applications, potentially contributing to agricultural science (Khan et al., 1995).

Properties

IUPAC Name

7-bromo-3-(2-methylpropyl)-1,2,3,5-tetrahydro-1,5-benzodiazepin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17BrN2O/c1-8(2)5-9-7-15-11-4-3-10(14)6-12(11)16-13(9)17/h3-4,6,8-9,15H,5,7H2,1-2H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNOBCTPUISZTJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1CNC2=C(C=C(C=C2)Br)NC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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